molecular formula C9H9N3 B566801 2-Methyl-1,7-naphthyridin-4-amine CAS No. 1245210-84-7

2-Methyl-1,7-naphthyridin-4-amine

Cat. No. B566801
M. Wt: 159.192
InChI Key: ROGGIDBMGJMKCR-UHFFFAOYSA-N
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Description

“2-Methyl-1,7-naphthyridin-4-amine” is a chemical compound with the molecular formula C9H9N3 . It is a yellow to brown solid and has a molecular weight of 159.19 .


Molecular Structure Analysis

The InChI code for “2-Methyl-1,7-naphthyridin-4-amine” is 1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12) . This indicates that the compound has a naphthyridin core with a methyl group at the 2-position and an amine group at the 4-position.


Physical And Chemical Properties Analysis

“2-Methyl-1,7-naphthyridin-4-amine” is a yellow to brown solid . It has a molecular weight of 159.19 and a molecular formula of C9H9N3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
    • For example, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
    • A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
  • Synthetic Chemistry

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
    • Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
  • Pharmaceuticals

    • Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
  • Light-Emitting Diodes

    • Naphthyridines are used as components of light-emitting diodes . They have unique photochemical properties that make them suitable for this application .
  • Dye-Sensitized Solar Cells

    • Naphthyridines are also used in dye-sensitized solar cells . Their unique chemical structure and properties make them effective in absorbing sunlight and converting it into electricity .
  • Molecular Sensors

    • Naphthyridines are used in the development of molecular sensors . Their ability to interact with various molecules makes them useful in detecting and measuring the presence of specific substances .
  • Self-Assembly Host-Guest Systems

    • Naphthyridines find use in self-assembly host-guest systems . These are systems where molecules spontaneously organize into a specific structure .
  • Ligands

    • Naphthyridines are used as ligands . A ligand is a molecule that binds to a central atom to form a coordination complex .
  • Antihypertensives and Antiarrhythmics

    • Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These are drugs used to treat high blood pressure and irregular heart rhythms respectively .
  • Synthesis of Complex Molecular Architectures

    • Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
  • Green Strategy in Synthetic Chemistry

    • The development of more ecofriendly, safe, and atom economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
  • Photochemical Properties

    • Naphthyridines have unique photochemical properties . These properties have been explored in various applications, including the development of new synthetic methodologies .
  • Formation of Metal Complexes

    • Naphthyridines are used in the formation of metal complexes . These complexes have various applications in areas such as catalysis, materials science, and medicinal chemistry .
  • Reactivity with Electrophilic or Nucleophilic Reagents

    • Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents . This reactivity is exploited in various synthetic transformations .
  • Oxidations and Reductions

    • Naphthyridines are involved in various oxidation and reduction reactions . These reactions are important in the synthesis of various organic compounds .

Safety And Hazards

The safety information for “2-Methyl-1,7-naphthyridin-4-amine” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

2-methyl-1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGIDBMGJMKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694989
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,7-naphthyridin-4-amine

CAS RN

1245210-84-7
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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